molecular formula C15H10F2N4OS B5800332 N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5800332
M. Wt: 332.3 g/mol
InChI Key: NZXHZLHVFJTBHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of amino-thiadiazole derivatives with fluorobenzoyl isocyanates. For example, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and its analogs are synthesized through reactions involving specific isocyanate and thiadiazole precursors, highlighting the role of fluorine substitutions in affecting the compound's reactivity and properties (Song, Tan, & Wang, 2008).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as X-ray crystallography, NMR, MS, and IR. The crystal structure information reveals intricate details about the spatial arrangement, including hydrogen bonding patterns and molecular orientations, which are crucial for understanding the compound's physical and chemical behavior. The planar configuration of the urea group, influenced by intramolecular N–H⋯O hydrogen bonds, is a common structural feature (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Compounds like N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea participate in various chemical reactions, primarily due to the reactive nature of the urea linkage and the presence of electron-withdrawing fluorine atoms. These reactions can include hydrogen bonding interactions, which significantly influence the compounds' solubility, stability, and reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. The presence of fluorine atoms contributes to the compound's polarity, affecting its solubility in different solvents. The crystalline structure, determined through X-ray crystallography, provides insights into the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the fluorophenyl and thiadiazolyl groups. The urea linkage plays a significant role in determining the compound's behavior in nucleophilic substitution reactions and its potential to form hydrogen bonds, which can influence its interaction with biological targets and materials.

For more information and detailed studies on compounds with similar structures and properties, refer to the following sources:

properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHZLHVFJTBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330541
Record name 1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

CAS RN

426247-55-4
Record name 1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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